molecular formula C20H18N2O B14563753 Benzenecarboximidamide, 4-[3-(1-naphthalenyl)-1-oxopropyl]- CAS No. 62178-65-8

Benzenecarboximidamide, 4-[3-(1-naphthalenyl)-1-oxopropyl]-

Cat. No.: B14563753
CAS No.: 62178-65-8
M. Wt: 302.4 g/mol
InChI Key: NBGFGGIDANFMTO-UHFFFAOYSA-N
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Description

Benzenecarboximidamide derivatives are a class of organic compounds characterized by a benzene ring substituted with a carboximidamide group (-C(=NH)NH₂) and additional functional groups. The compound Benzenecarboximidamide, 4-[3-(1-naphthalenyl)-1-oxopropyl]- features:

  • A 1-naphthalenyl group (a fused bicyclic aromatic system) attached via a ketone-containing propyl chain.
  • A carboximidamide substituent at the para position of the benzene ring.

Properties

CAS No.

62178-65-8

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

4-(3-naphthalen-1-ylpropanoyl)benzenecarboximidamide

InChI

InChI=1S/C20H18N2O/c21-20(22)17-10-8-16(9-11-17)19(23)13-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H3,21,22)

InChI Key

NBGFGGIDANFMTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC(=O)C3=CC=C(C=C3)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-(Naphthalen-1-yl)propanoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is subsequently reacted with benzimidamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens (Br2, Cl2), nitric acid (HNO3), or alkyl halides (R-X).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives of the propanoyl moiety.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its structural similarity to other bioactive molecules.

Mechanism of Action

The mechanism of action of 4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares Benzenecarboximidamide, 4-[3-(1-naphthalenyl)-1-oxopropyl]- with structurally related compounds:

Property Target Compound
(4-[3-(1-naphthalenyl)-1-oxopropyl]-)
4-[3-oxo-3-(phenoxyphenyl)propyl]-
(CAS 62175-32-0)
3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-
(CAS 92953-62-3)
Molecular Formula C₂₂H₂₀N₂O₂ (inferred) C₂₂H₂₀N₂O₂ C₂₂H₂₂N₄O₃S
Molecular Weight ~344.4 g/mol (estimated) 344.4064 g/mol 422.50008 g/mol
Key Substituents 1-Naphthalenyl, ketone-propyl chain Phenoxyphenyl, ketone-propyl chain 2-Naphthalenylsulfonyl, pyrrolidinyl, methyl
Hydrogen Bond Donors 2 (carboximidamide NH₂) 2 3 (NH₂, sulfonamide NH)
Hydrogen Bond Acceptors 3 (ketone O, imine N) 3 5 (sulfonyl O, ketone O, amide O)
XLogP ~4 (predicted, based on naphthalene hydrophobicity) 4 (reported) 3.5 (estimated)
Topological PSA ~76.2 Ų (similar to CAS 62175-32-0) 76.17 Ų 112.5 Ų (higher due to sulfonyl group)
Key Observations:

Substituent Impact on Properties: The 1-naphthalenyl group in the target compound likely enhances hydrophobicity (XLogP ~4) compared to the phenoxyphenyl analog (XLogP 4), but both share similar molecular weights . Sulfonamide-containing derivatives (e.g., CAS 92953-62-3) exhibit higher polarity (PSA >100 Ų) due to additional hydrogen-bonding groups .

Biological Activity

Benzenecarboximidamide, 4-[3-(1-naphthalenyl)-1-oxopropyl]- (CAS No. 61883-22-5) is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H18N2O
  • Molecular Weight : 302.4 g/mol
  • LogP : Indicates lipophilicity, which is crucial for understanding the compound's bioavailability and pharmacokinetics.

The structure features a naphthalene moiety linked to a carboximidamide group, which may contribute to its biological interactions.

Research indicates that compounds similar to benzenecarboximidamide can exhibit various biological activities, including:

  • Anticancer Properties : Some derivatives have been shown to selectively target hypoxic tumor cells, leading to apoptosis through caspase activation and DNA damage .
  • Enzyme Inhibition : Compounds in this class may act as inhibitors for specific enzymes involved in cancer progression or other diseases.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of benzimidazole derivatives, which are structurally related to benzenecarboximidamide. The results demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines, suggesting potential applications in cancer therapy .
  • Target Binding Studies :
    • Investigations into the binding affinity of related compounds revealed Ki values indicating moderate binding potential to specific targets. For instance, a related compound showed Ki values around 50,000 nM, suggesting that modifications in the structure could enhance biological activity .

Comparative Biological Activity Table

Compound NameActivity TypeKi Value (nM)Reference
Benzenecarboximidamide, 4-[3-(1-naphthalenyl)-1-oxopropyl]-AnticancerN/AN/A
Benzimidazole DerivativeCytotoxicity~50,000
N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamideEnzyme Inhibition~100,000

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Identifying how modifications in the chemical structure influence biological activity.
  • In Vivo Studies : To evaluate the therapeutic efficacy and safety in animal models.
  • Mechanistic Studies : Understanding the detailed pathways through which these compounds exert their effects.

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